6-bromo-7-nitro-1H-indazol-3-amine
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Overview
Description
6-bromo-7-nitro-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of bromine and nitro groups in the compound enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-nitro-1H-indazol-3-amine typically involves the bromination and nitration of indazole derivatives. One common method includes the regioselective bromination of 1H-indazole followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1H-indazol-3-amine, while substitution of the bromine atom can produce various substituted indazole derivatives .
Scientific Research Applications
6-bromo-7-nitro-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-7-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1H-indazol-3-amine
- 7-nitro-1H-indazol-3-amine
- 6-bromo-4-chloro-1H-indazol-3-amine
Uniqueness
6-bromo-7-nitro-1H-indazol-3-amine is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and potential for various applications. The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
Properties
Molecular Formula |
C7H5BrN4O2 |
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Molecular Weight |
257.04 g/mol |
IUPAC Name |
6-bromo-7-nitro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5BrN4O2/c8-4-2-1-3-5(6(4)12(13)14)10-11-7(3)9/h1-2H,(H3,9,10,11) |
InChI Key |
KHUVCTSNTCPXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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